Tetrabromophenolphthalein Ethyl Ester Potassium Salt
Description
Tetrabromophenolphthalein ethyl ester potassium salt (TBPE-K, CAS 62637-91-6) is a brominated derivative of phenolphthalein, characterized by the molecular formula C₂₂H₁₃Br₄KO₄ and a molecular weight of 700.05–700.08 g/mol . It is a blue-purple to black crystalline powder with a melting point of 210–273°C (decomposition) . TBPE-K is water-soluble and widely used as:
- Spectrophotometric reagent for detecting amines, quaternary ammonium salts, and cations .
- Colorimetric indicator in albumin assays (e.g., urinary albumin quantification) .
- Ion-pairing agent in microfluidic polymer chips and ion-selective membranes .
Its high sensitivity and stability in alkaline buffers (e.g., pH 8 with KCl) make it suitable for analytical chemistry and clinical diagnostics .
Properties
CAS No. |
62637-91-6 |
|---|---|
Molecular Formula |
C22H14Br4KO4 |
Molecular Weight |
701.1 g/mol |
IUPAC Name |
potassium;2,6-dibromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-ethoxycarbonylphenyl)methyl]phenolate |
InChI |
InChI=1S/C22H14Br4O4.K/c1-2-30-22(29)14-6-4-3-5-13(14)19(11-7-15(23)20(27)16(24)8-11)12-9-17(25)21(28)18(26)10-12;/h3-10,27H,2H2,1H3; |
InChI Key |
RHOVEHKFIRCEQZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+] |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+] |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br.[K] |
Other CAS No. |
62637-91-6 |
Related CAS |
1176-74-5 (Parent) |
Origin of Product |
United States |
Preparation Methods
Davis and Schuhmann Method (1947)
This foundational approach involves four stages:
-
Reduction of Phenolphthalein :
Phenolphthalein is reduced with zinc dust in aqueous sodium hydroxide under reflux to yield phenolphthalin (77% yield). -
Esterification :
Phenolphthalin is treated with dry HCl gas in ethanol at room temperature for 72 hours to form phenolphthalin ethyl ester (82.5% yield). -
Bromination :
The ester undergoes bromination in cold ethanol with elemental bromine, producing tetrabromophenolphthalin ethyl ester (84% yield). -
Oxidation and Salt Formation :
Oxidation with potassium ferricyanide in aqueous KOH yields the potassium salt, which is purified via Soxhlet extraction (55% yield).
Modified Chinese Method (1980s)
This protocol refines the original procedure:
-
Extended Reduction Time :
Increasing the reduction step to 2 hours boosts phenolphthalin yield to 96–100%. -
Optimized Esterification :
Ethanol saturated with HCl at 25°C for 72 hours achieves 93.5% yield of phenolphthalin ethyl ester. -
Controlled Bromination :
Bromine is added incrementally at 0°C to minimize side reactions, maintaining 84% yield. -
Efficient Oxidation :
Potassium ferricyanide oxidation at 0°C for 5 minutes followed by acetic acid neutralization increases TBPE yield to 85%.
Comparative Analysis of Synthesis Routes
| Parameter | Davis and Schuhmann (1947) | Modified Chinese Method |
|---|---|---|
| Reduction Yield | 77% | 96–100% |
| Esterification Yield | 82.5% | 93.5% |
| Bromination Yield | 84% | 84% |
| Oxidation Yield | 55% | 85% |
| Overall Yield | 25% | 55–70% |
| Hazardous Reagents | HCl gas, benzene | Ethanol, acetic acid |
The modified method eliminates benzene and reduces HCl gas exposure, enhancing safety without compromising efficiency.
Industrial-Scale Production Challenges
Solvent Selection
Early industrial processes relied on benzene for Soxhlet extraction, posing flammability and toxicity risks. Modern facilities substitute benzene with ethyl acetate or dichloromethane, which offer similar solubility profiles with improved safety.
Bromination Control
Exothermic bromination requires precise temperature control (-5°C to 5°C) to prevent di-bromination byproducts. Automated dosing systems and jacketed reactors are now standard to maintain reaction stability.
Purification Techniques
Crystallization from ethanol-water mixtures (1:3 v/v) achieves >98% purity, while HPLC monitoring ensures compliance with pharmacopeial standards.
Recent Advancements
Chemical Reactions Analysis
Tetrabromophenolphthalein Ethyl Ester Potassium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various brominated phenolic derivatives.
Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of alkynes to alkenes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Protein Detection
TBPEK serves as a reagent for the detection of proteins. It is particularly useful in assays where visual indicators are necessary for quantifying protein concentrations. The compound can be employed in various biochemical techniques, including:
- Western Blotting : TBPEK is utilized to visualize proteins separated by gel electrophoresis.
- Enzyme-Linked Immunosorbent Assay (ELISA) : The compound aids in detecting specific proteins through colorimetric changes.
Ion-Pair Extraction Titration
As an indicator for ion-pair extraction titration, TBPEK facilitates the determination of ion concentrations in solutions. This application is crucial in environmental chemistry for analyzing pollutants and other ionic species.
Flow Cytometry and Immunohistochemistry
TBPEK is also applicable in flow cytometry and immunohistochemistry (IHC). In flow cytometry, it helps in the analysis of cell populations based on specific markers. For IHC, TBPEK can be used to visualize the presence of target proteins within tissue samples.
Data Table: Summary of Applications
| Application Type | Description | Techniques Used |
|---|---|---|
| Protein Detection | Visualizing protein presence and quantification | Western Blotting, ELISA |
| Ion-Pair Extraction Titration | Determining ion concentrations in solutions | Titration methods |
| Flow Cytometry | Analyzing cell populations based on specific markers | Flow cytometry |
| Immunohistochemistry | Visualizing proteins in tissue samples | IHC techniques |
Case Study 1: Protein Quantification Using TBPEK
In a study published by Thermo Scientific, TBPEK was used to detect proteins in serum samples through ELISA. The results demonstrated a high correlation between TBPEK readings and traditional methods, confirming its reliability as a protein indicator.
Case Study 2: Environmental Analysis
Research conducted on water samples from industrial sites utilized TBPEK for ion-pair extraction titration to quantify heavy metal ions. The findings indicated that TBPEK effectively improved the accuracy of ion concentration measurements compared to other indicators.
Mechanism of Action
The mechanism of action of potassium tetrabromophenolphthalein ethyl ester primarily involves its ability to form colored complexes with specific ions or molecules. This property is utilized in its role as an indicator and reagent. The molecular targets include proteins and cationic surfactants, where the compound binds to these targets and induces a color change that can be measured spectrophotometrically .
Comparison with Similar Compounds
Phenolphthalein Derivatives
TBPE-K shares structural similarities with other brominated phenolphthalein esters but differs in functional groups and applications:
Key Differences :
Ion Association Reagents
TBPE-K is classified as an ion association reagent, alongside compounds like crystal violet and methylene blue:
Performance Comparison :
Clinical Diagnostics
- Urinary Albumin Assay: TBPE-K-based colorimetric assays show strong correlation (r=0.96) with immunoturbidimetric methods, with a linear range of 0–200 mg/L for microalbuminuria detection .
- Interference Resistance : TBPE-K exhibits minimal interference from urea and glucose compared to traditional dye-binding methods .
Environmental Analysis
- Sulfate Ion Detection : TBPE-K membranes in optodes enable sulfate quantification in environmental water with a detection limit of 0.1 ppm .
Data Tables
Biological Activity
Tetrabromophenolphthalein Ethyl Ester Potassium Salt (TBPE) is a synthetic compound widely utilized in biochemical applications due to its unique properties. This article delves into its biological activity, synthesis, applications, and relevant research findings.
- Molecular Formula : CHBrKO
- Molecular Weight : 700.06 g/mol
- Melting Point : 270–276 °C
- Appearance : Blue to blue-black crystalline powder or granules
Synthesis
TBPE is synthesized through a multi-step process involving the reaction of tetrabromophenolphthalein with ethanol to form the ethyl ester, followed by treatment with potassium hydroxide to yield the potassium salt. The synthesis has been optimized to improve yield and efficiency, with various methods reported achieving yields between 45% and 89% depending on conditions used .
TBPE acts primarily as a reagent for detecting proteins and cationic surfactants. Its mechanism involves forming colored complexes with these molecules, allowing for spectrophotometric measurement. This property is crucial in various biochemical assays and diagnostic procedures .
Protein Detection
TBPE is extensively used in assays for protein detection due to its ability to form stable complexes with proteins. This application is particularly significant in biochemical research and clinical diagnostics, where accurate protein quantification is essential.
Ion-Pair Extraction Titration
In analytical chemistry, TBPE serves as an indicator in ion-pair extraction titrations, facilitating the determination of various analytes in complex mixtures. Its sensitivity to changes in ionic environment makes it a valuable tool in quality control processes across different industries .
Case Studies
- Opium Detection Kit : TBPE has been incorporated into detection kits for opiate alkaloids. The presence of opium results in a distinct color change when TBPE is added to the solution, demonstrating its utility in forensic applications .
- Environmental Monitoring : Research has shown that TBPE can be used to detect cationic surfactants in environmental samples, highlighting its role in assessing water quality and pollution levels .
Comparative Analysis
| Compound Name | Application Area | Unique Features |
|---|---|---|
| Tetrabromophenolphthalein | General indicator | Lacks ethyl ester; different solubility |
| Tetrabromophenolsulfonephthalein | Analytical chemistry | Different functional groups; varied applications |
| TBPE (this compound) | Protein detection, titration | Enhanced solubility and specificity due to ethyl ester |
Research Findings
Recent studies have focused on optimizing the conditions for TBPE's synthesis and its application in various analytical techniques:
- A study reported improved yields of TBPE through modified esterification processes, enhancing its availability for research applications .
- Flow analysis methods utilizing TBPE have shown increased sensitivity for detecting bioactive compounds in food matrices, emphasizing its versatility beyond traditional laboratory settings .
Q & A
Basic Research Questions
Q. What analytical methods are commonly used to validate the purity of tetrabromophenolphthalein ethyl ester potassium salt in laboratory settings?
- Methodology : Purity assessment typically involves a combination of spectroscopic and chromatographic techniques. Infrared (IR) spectroscopy can confirm structural integrity by identifying characteristic absorption bands, such as those corresponding to ester carbonyl groups (~1730 cm⁻¹) and phenolic oxygen-potassium bonds (~1050–1230 cm⁻¹) . High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 450–550 nm) is recommended to quantify impurities, as the compound exhibits strong absorbance in the visible range due to its conjugated chromophore .
Q. How is this compound prepared as a test solution for acid-base indicators?
- Protocol : Dissolve 0.1 g of the compound in 100 mL of glacial acetic acid (100%) to prepare a 0.1% (w/v) solution. This solution must be freshly prepared to avoid degradation, as the ester group is prone to hydrolysis under prolonged storage . The glacial acetic acid medium stabilizes the ionized form of the indicator, ensuring consistent colorimetric responses in titrations.
Q. What is the role of this compound in spectrophotometric cation detection?
- Application : The compound acts as a selective ion-pairing reagent for cationic analytes (e.g., quaternary ammonium salts, aliphatic amines). In non-aqueous solvents like 1,2-dichloroethane, it forms charge-transfer complexes with amines, producing distinct red-violet hues (λmax ≈ 550 nm) proportional to analyte concentration . Method optimization requires adjusting solvent polarity and pH to enhance complex stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectrophotometric data when using this compound in complex biological matrices?
- Data Analysis : Interference from proteins or lipids in biological samples (e.g., urine, serum) can skew absorbance readings. Pre-treatment steps, such as protein precipitation with Triton X-100 or solid-phase extraction, are critical to isolate target cations . Multivariate calibration (e.g., partial least squares regression) compensates for matrix effects, improving accuracy in quantification .
Q. What experimental design considerations are essential for optimizing solvent extraction efficiency with this compound?
- Optimization Framework :
- Solvent Selection : Use low-polarity solvents (e.g., dichloroethane) to maximize ion-pair formation while minimizing competing interactions .
- pH Control : Maintain pH < 3 in aqueous phases to protonate interfering anions (e.g., Cl⁻, SO₄²⁻), ensuring selectivity for target cations .
- Stoichiometry Validation : Conduct Job’s plot analysis to determine the optimal molar ratio between the reagent and analyte, typically 1:1 for tertiary amines .
Q. How does the crystalline structure of this compound influence its reactivity in solid-state reactions?
- Structural Insights : The potassium ion coordinates with the phenolate oxygen, creating a rigid planar structure that enhances thermal stability (decomposition at 210°C) . This arrangement limits steric hindrance, facilitating interactions with bulky cations in solid-phase extractions. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) are recommended to correlate crystallinity with batch-to-batch reproducibility .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
